2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride
Overview
Description
2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C8H10Cl2FN. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is known for its solid form and has a melting point range of 187-191°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process involves precise control of temperature, pressure, and reactant concentrations to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted phenylamines, oxides, and reduced amine derivatives. These products are often used as intermediates in the synthesis of more complex chemical compounds .
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride include:
- 2-(2-Chloro-6-fluorophenyl)ethanamine
- 2-(2-Chloro-6-fluorophenyl)ethylamine
- 2-(2-Chloro-6-fluorophenyl)ethan-1-amine .
Uniqueness
What sets this compound apart from these similar compounds is its specific hydrochloride form, which can influence its solubility, stability, and reactivity. This unique form makes it particularly useful in certain chemical reactions and applications where other similar compounds may not perform as effectively .
Biological Activity
2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride, also known as 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride, is an organic compound characterized by its unique structural features that contribute to its biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various conditions, particularly in the modulation of neurotransmitter systems and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈ClF·HCl, with a molecular weight of approximately 173.61 g/mol. The structure includes a phenyl group substituted at the 2-position with chlorine and at the 6-position with fluorine, which enhances its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It acts primarily as an inhibitor or modulator , influencing various biochemical pathways. For instance, it has been noted for its role in enzyme inhibition, particularly in studies related to thrombin inhibition where it demonstrated significant binding affinity (K(i) values ranging from 0.9 to 33.9 nM) .
Biological Activities
- Neurotransmitter Modulation : The compound is studied for its effects on neurotransmitter systems, particularly in the context of neurological disorders. Its structural features allow it to form hydrogen bonds with amino acids in target proteins, enhancing binding affinity and specificity .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
- Thrombin Inhibition : Research indicates that certain derivatives of this compound are potent thrombin inhibitors, which could have implications in anticoagulant therapies .
- Anticancer Activity : The compound has shown promise in anticancer research, particularly in inhibiting cell proliferation in various cancer cell lines. Its activity profile suggests potential applications in cancer therapeutics .
Table 1: Biological Activity Summary
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct Halogenation : Introducing chlorine and fluorine substituents onto the phenyl ring.
- Amine Coupling Reactions : Utilizing coupling reactions to attach the ethylamine moiety to the chlorofluorophenyl group.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMFFGSDALCZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584755 | |
Record name | 2-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870717-94-5 | |
Record name | 2-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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